

Application Notes: Utilizing BAPTA for Calcium Chelation in Patch-Clamp Electrophysiology

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Compound of Interest		
Compound Name:	Bapta	
Cat. No.:	B1667739	Get Quote

Introduction

1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (**BAPTA**) is a high-affinity, selective calcium chelator widely employed in patch-clamp electrophysiology.[1][2] Its primary function is to act as an intracellular calcium buffer, allowing researchers to control and clamp the concentration of free Ca2+ within a neuron or cell. This control is crucial for dissecting the role of calcium in a myriad of cellular processes, including ion channel gating, neurotransmitter release, and second messenger signaling cascades. **BAPTA**'s high selectivity for Ca2+ over other divalent cations like magnesium, and its rapid binding kinetics, make it an invaluable tool for studying fast calcium-dependent events.[2][3]

Mechanism of Action

BAPTA is introduced into the cell interior via the patch pipette during whole-cell recordings. Once inside, it rapidly binds to free Ca2+ ions, effectively buffering the intracellular calcium concentration to a level determined by the **BAPTA** concentration and the amount of calcium influx. **BAPTA**'s on-rate for Ca2+ binding is significantly faster than that of EGTA, another common calcium chelator, making it more suitable for studying rapid calcium transients.[2][3] It's important to note that while **BAPTA** is a powerful tool, some studies suggest it may have effects independent of its calcium-chelating properties, such as inhibiting phospholipase C activity or interacting with phospholipids in the cell membrane.[1][4]

Key Considerations for Experimental Design



- Concentration: The choice of BAPTA concentration is critical and depends on the
 experimental question. Low concentrations (0.1-1 mM) can be used to buffer small, localized
 Ca2+ changes, while higher concentrations (10-20 mM) are used to strongly clamp
 intracellular Ca2+ at very low levels, effectively preventing any significant rise in free
 calcium.[5][6]
- BAPTA Form: BAPTA is available in various salt forms (e.g., potassium, cesium, sodium) and as a membrane-permeant acetoxymethyl (AM) ester.[2] For patch-clamp, the salt form is directly included in the internal pipette solution. The cesium salt is often used in voltage-clamp experiments to block potassium channels.[7] BAPTA-AM is used for pre-loading cells before recording, but it should be used with caution as it can induce ER stress and may have off-target effects on ion channels.[6][8][9]
- pH and Solubility: BAPTA is acidic and will not readily dissolve in neutral solutions. It must be dissolved by adjusting the pH of the internal solution to ~7.3 with a base like potassium hydroxide (KOH) or cesium hydroxide (CsOH).[10][11] Sonication can also aid in dissolution. [11]
- Osmolarity: Adding BAPTA and the corresponding base to an internal solution will increase
 its osmolarity. It is crucial to measure and adjust the final osmolarity of the solution to be
 slightly hypo-osmotic or iso-osmotic to the extracellular solution (typically 290-300 mOsm).
 [12]
- Potential Non-Chelating Effects: Researchers should be aware that high concentrations of BAPTA can alter the voltage-dependence of calcium channels and may have other off-target effects.[5][13] It is advisable to perform control experiments to rule out such non-specific effects.

Data Presentation

Table 1: Common BAPTA Concentrations in Patch-Clamp Internal Solutions and Their Applications



BAPTA Concentration (mM)	Application	Expected Effect on Intracellular [Ca2+]	Key Considerations
0.1 - 0.5	Minimally buffer endogenous Ca2+ transients.	Slight dampening of physiological Ca2+ fluctuations.	Allows for the study of Ca2+-dependent processes with minimal perturbation. [14]
1 - 5	Moderate Ca2+ buffering.	Attenuates but does not eliminate Ca2+ signals.	Useful for studying the graded effects of calcium on cellular processes.[15]
10	Strong Ca2+ buffering.	Clamps free intracellular [Ca2+] at very low levels, preventing significant increases.	Commonly used to block Ca2+- dependent inactivation of ion channels or prevent Ca2+- mediated downstream signaling.[6][10]
20	Very strong Ca2+ buffering.	Essentially eliminates free intracellular Ca2+ transients.	Used when complete blockade of Ca2+ signaling is required. May increase the risk of non-specific effects. [11]

Table 2: Comparison of Common Calcium Chelators



Chelator	Kd for Ca2+ (no Mg2+, pH ~7.2)	On-Rate	Selectivity (Ca2+/Mg2+)	Key Features
ВАРТА	~110 nM[16]	Fast[2][3]	High (~10^5)[7]	Rapid buffering, less pH-sensitive than EGTA.[2]
EGTA	~150 nM	Slow[3]	Moderate	Slower kinetics, useful for distinguishing between rapid and slow Ca2+ effects.[3]
5,5'-Dibromo BAPTA	~1.5 μM	Fast	High	Lower affinity, suitable for buffering larger Ca2+ transients without complete suppression.[2]
5,5'-Dimethyl BAPTA	~40 nM	Fast	High	Higher affinity than BAPTA, for more stringent Ca2+ clamping at very low levels.[7]

Experimental Protocols

Protocol 1: Preparation of BAPTA-Containing Intracellular Solution for Whole-Cell Patch-Clamp

This protocol describes the preparation of a standard potassium gluconate-based internal solution containing 10 mM **BAPTA**.

1. Reagents and Stock Solutions:



•	Potassium	Gluconate
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- KCI
- HEPES
- MgCl2
- EGTA (optional, for comparison or fine-tuning)
- BAPTA (tetrapotassium or free acid form)
- Mq-ATP
- Na2-GTP
- 1 M KOH (for pH adjustment)
- Ultrapure water
- 2. Procedure:
- Start with approximately 80% of the final volume of ultrapure water.
- Add the main salt (e.g., Potassium Gluconate) and other salts (KCI, MgCl2, HEPES) and allow them to dissolve completely.
- Add BAPTA powder directly to the solution. It will not dissolve at this stage.[11]
- Slowly add 1 M KOH dropwise while continuously monitoring the pH. As the pH approaches
 7.2-7.4, the BAPTA will dissolve.[10]
- Once the BAPTA is fully dissolved and the pH is stable, add the temperature-sensitive components like Mg-ATP and Na2-GTP.[17] Note that ATP is acidic and may lower the pH, requiring further adjustment.[17]
- Bring the solution to the final volume with ultrapure water.
- Check and adjust the final pH to 7.25-7.30.



- Measure the osmolarity and adjust to 290-300 mOsm using a cryoscopic osmometer. Adjust with water or a concentrated salt solution (e.g., potassium gluconate) as needed.
- Filter the solution through a 0.22 μm syringe filter.
- Aliquot into single-use tubes and store at -20°C or -80°C.

Protocol 2: Loading Cells with BAPTA-AM

This protocol is for pre-loading cells with the membrane-permeant form of **BAPTA** before electrophysiological recording.

- 1. Reagents:
- BAPTA-AM
- Anhydrous DMSO
- Pluronic F-127 (optional, aids in solubilization)
- Extracellular recording solution (e.g., aCSF or HBSS)
- 2. Procedure:
- Prepare a stock solution of BAPTA-AM (e.g., 2-5 mM) in high-quality anhydrous DMSO.[18]
- For the working solution, dilute the BAPTA-AM stock solution into the extracellular recording solution to a final concentration of 1-10 μM. The addition of Pluronic F-127 (final concentration 0.02-0.04%) can help prevent precipitation.[18]
- Replace the culture medium or recording solution with the BAPTA-AM loading solution.
- Incubate the cells for 20-60 minutes at room temperature or 37°C.[18] Incubation time and temperature should be optimized for the specific cell type to ensure adequate loading and de-esterification by intracellular esterases, which traps the active **BAPTA** inside the cell.
- After incubation, wash the cells thoroughly with the extracellular recording solution for at least 15-30 minutes to remove extracellular **BAPTA**-AM and allow for complete de-

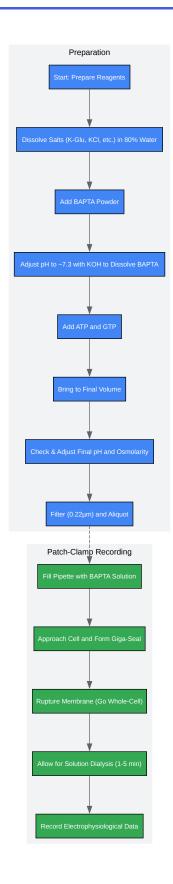


esterification.

• Proceed with patch-clamp recording.

Visualizations

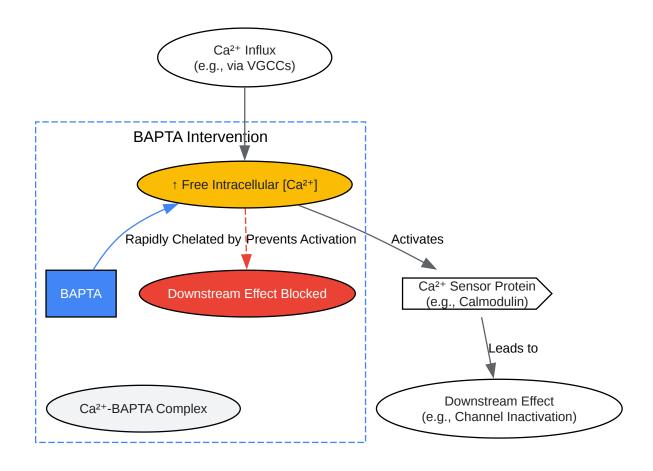




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Caption: Workflow for **BAPTA** use in patch-clamp experiments.





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Caption: **BAPTA**'s role in a Ca²⁺-dependent signaling pathway.

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Methodological & Application





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